n,n,3,5-Tetramethylaniline hydrochloride
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Overview
Description
N,N,3,5-Tetramethylaniline hydrochloride: is a chemical compound with the molecular formula C₉H₁₄ClN. It is a derivative of aniline, where the benzene ring is substituted with four methyl groups at the 1, 3, 5, and 5 positions, and a hydrochloride group is attached to the nitrogen atom. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,5-Tetramethylaniline hydrochloride typically involves the following steps:
Nitration: : Aniline is nitrated to form 3,5-dimethylaniline .
Reduction: : The nitro group in 3,5-dimethylaniline is reduced to an amine group, resulting in 3,5-dimethylaniline .
Methylation: : The amine group in 3,5-dimethylaniline is methylated to form N,N,3,5-trimethylaniline .
Formation of Hydrochloride: : The amine group in N,N,3,5-trimethylaniline is protonated to form the hydrochloride salt, resulting in This compound .
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using similar synthetic routes. The process involves large reactors and controlled reaction conditions to ensure the purity and yield of the final product. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,3,5-Tetramethylaniline hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can convert the compound to its corresponding amine.
Substitution: : Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as iron (Fe) and hydrogen gas (H₂) are used.
Substitution: : Electrophilic substitution reactions typically use reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: : Quinones and other oxidized derivatives.
Reduction: : 3,5-dimethylaniline and N,N,3,5-trimethylaniline .
Substitution: : Brominated or chlorinated derivatives of the benzene ring.
Scientific Research Applications
N,N,3,5-Tetramethylaniline hydrochloride: is used in various scientific research applications:
Chemistry: : It serves as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: : The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N,3,5-Tetramethylaniline hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N,3,5-Tetramethylaniline hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Aniline: : The parent compound without methyl groups.
Toluidine: : Aniline derivatives with one or two methyl groups.
Xylenes: : Benzene derivatives with two methyl groups in different positions.
Each of these compounds has distinct properties and applications, making This compound unique in its utility and versatility.
Properties
IUPAC Name |
N,N,3,5-tetramethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8-5-9(2)7-10(6-8)11(3)4;/h5-7H,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUZLLWOKJSSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16800-70-7 |
Source
|
Record name | Benzenamine, N,N,3,5-tetramethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16800-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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